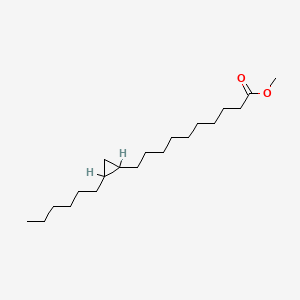

Methyl 10-(2-hexylcyclopropyl)decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 10-(2-hexylcyclopropyl)decanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASAQWANQLNRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 10-(2-hexylcyclopropyl)decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 10-(2-hexylcyclopropyl)decanoate, a cyclopropane-containing fatty acid methyl ester. This document outlines a detailed, plausible synthetic protocol based on the Simmons-Smith cyclopropanation reaction. Furthermore, it details the analytical methods for the characterization of the title compound, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz to facilitate understanding and replication by researchers in the field.

Introduction

Cyclopropane fatty acids (CPFAs) are a unique class of lipids found in various bacteria and plants. The presence of the three-membered ring imparts distinct physical and chemical properties, influencing membrane fluidity and stability. This compound is a derivative of such a fatty acid and serves as a valuable standard for analytical studies and as a potential building block in the synthesis of more complex bioactive molecules. This guide presents a robust methodology for its preparation and thorough characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Simmons-Smith cyclopropanation of the corresponding unsaturated fatty acid methyl ester precursor, Methyl (Z)-11-eicosenoate. This reaction is known for its stereospecificity, preserving the cis- or trans- geometry of the starting alkene in the resulting cyclopropane ring.

Proposed Synthetic Pathway

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol is a proposed method and should be performed by qualified personnel in a suitable laboratory setting.

Materials:

-

Methyl (Z)-11-eicosenoate

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (Zn-Cu)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon, add the Zinc-Copper couple. To this, add a solution of diiodomethane in anhydrous diethyl ether dropwise with stirring. An exothermic reaction should be observed, indicating the formation of the organozinc reagent (iodomethyl)zinc iodide.

-

Cyclopropanation Reaction: After the initial exothermic reaction subsides, add a solution of Methyl (Z)-11-eicosenoate in anhydrous diethyl ether to the reaction mixture dropwise. The reaction is then heated to a gentle reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to confirm its molecular weight.

Experimental Protocol:

-

Instrument: A standard GC-MS system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like those with a cyanopropyl polysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 2 minutes, then ramping to 250 °C at a rate of 10 °C/min, and holding for 10 minutes.

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 50 to 500.

Data Presentation:

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₂ | [1] |

| Molecular Weight | 310.5 g/mol | [1] |

| Mass Spectrum (EI) | Key Fragment Ions (m/z) | Interpretation |

| 310 | [M]⁺ (Molecular Ion) | |

| 279 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement, characteristic of methyl esters |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃).

-

Instrument: A 300 MHz or higher NMR spectrometer.

-

¹H NMR: Standard proton NMR experiment.

-

¹³C NMR: Standard carbon-13 NMR experiment with proton decoupling.

Data Presentation:

¹H NMR (Predicted Chemical Shifts)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.67 | s | 3H |

| -CH₂-COOCH₃ | ~2.30 | t | 2H |

| -CH₂- (alkyl chain) | ~1.2-1.6 | m | ~26H |

| -CH- (cyclopropyl) | ~0.5-0.8 | m | 2H |

| -CH₂- (cyclopropyl) | ~ -0.3 and ~0.6 | m | 2H |

| Terminal -CH₃ | ~0.88 | t | 3H |

¹³C NMR

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O | ~174 | [1] |

| -OCH₃ | ~51 | [1] |

| Alkyl Chain (-CH₂-) | ~22-34 | [1] |

| Cyclopropyl Carbons | ~10-16 | [1] |

| Terminal -CH₃ | ~14 | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Method: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is used.

-

Instrument: A standard FT-IR spectrometer.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~2925, ~2855 | Strong | C-H stretching (alkane) | [1] |

| ~1740 | Strong | C=O stretching (ester) | [1] |

| ~1465, ~1375 | Medium | C-H bending (alkane) | [1] |

| ~1170 | Strong | C-O stretching (ester) | [1] |

| ~1020 | Medium | C-C stretching (cyclopropane) |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Simmons-Smith cyclopropanation offers a reliable route to this compound. The outlined analytical methodologies, including GC-MS, NMR, and IR spectroscopy, provide a comprehensive toolkit for the structural verification and purity assessment of the final product. The provided data and workflows are intended to support researchers in their efforts to synthesize and study this and related cyclopropane-containing fatty acid derivatives.

References

Discovery of Novel Cyclopropane Fatty Acids in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, analysis, and biological significance of novel cyclopropane fatty acids (CFAs) in bacteria. It is designed to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development. This document details the experimental protocols for the identification and quantification of these unique lipids, presents quantitative data on their distribution, and explores the regulatory networks that govern their synthesis.

Introduction to Cyclopropane Fatty Acids in Bacteria

Cyclopropane fatty acids (CFAs) are a unique class of lipids found in the cell membranes of many bacterial species. They are characterized by the presence of a three-carbon ring within the acyl chain. This structural modification is a post-synthetic process that occurs on pre-existing unsaturated fatty acid (UFA) chains of phospholipids within the bacterial membrane. The reaction is catalyzed by a cyclopropane fatty acid synthase (CFA synthase), which transfers a methylene group from the donor molecule S-adenosyl-L-methionine (SAM) across the double bond of a UFA.[1][2] This conversion is particularly prominent as bacterial cultures enter the stationary phase of growth and is recognized as a key adaptive response to various environmental stresses, including changes in pH, temperature, and osmotic pressure, as well as exposure to organic solvents.[3][4] The presence and abundance of CFAs can significantly alter the physicochemical properties of bacterial membranes, impacting their fluidity, permeability, and stability.[3][4]

Recently Discovered Novel Cyclopropane Fatty Acids

Recent research has expanded the known diversity of bacterial CFAs beyond the canonical C17 and C19 cyclopropane fatty acids. These discoveries highlight the chemical novelty present in the microbial world and open new avenues for research into their biological functions and potential applications.

Table 1: Recently Identified Novel Cyclopropane Fatty Acids in Bacteria

| Novel Cyclopropane Fatty Acid | Abbreviation | Source Organism | Key Characteristics | Reference(s) |

| cis-4-(2-hexylcyclopropyl)-butanoic acid | - | Labrenzia sp. 011 (marine bacterium) | Medium-chain fatty acid with antimicrobial activity. | [5] |

| cis-2-(2-hexylcyclopropyl)-acetic acid | - | Labrenzia sp. 011 (marine bacterium) | Medium-chain fatty acid with antimicrobial and GPR84 agonistic activity. | [5] |

| cis-11,12-methylene-pentadecanoic acid | cis-11,12-MPD | Gut microbiota | Odd-chain CFA detected in mammalian lipidomes. | [6][7] |

| cis-13,14-methylene-heptadecanoic acid | cis-13,14-MHD | Gut microbiota | Odd-chain CFA detected in mammalian lipidomes. | [6][7] |

| Lyngbyoic acid | - | cf. Lyngbya sp. (marine cyanobacterium) | Cyclopropane-containing specialized metabolite with anti-quorum sensing activity. | [8] |

| Benderadiene | - | cf. Lyngbya sp. (marine cyanobacterium) | Novel cyclopropane-containing specialized metabolite. | [8] |

| Tuberculostearic acid (10-methyl octadecanoic acid) | TBSA | Mycobacterium tuberculosis and other mycobacteria | A C19:0 monomethyl-branched stearic acid, not a cyclopropane fatty acid, but its synthesis involves a SAM-dependent methyltransferase (Cfa) that was previously annotated as a CFA synthase. It plays a role in membrane compartmentalization. | [9][10] |

Quantitative Distribution of Cyclopropane Fatty Acids in Bacteria

The abundance of CFAs varies significantly among different bacterial species and is often influenced by growth conditions. The following tables summarize the quantitative data on CFA composition in selected bacteria.

Table 2: Cyclopropane Fatty Acid Composition in Escherichia coli and Salmonella enterica

| Fatty Acid | Escherichia coli (Stationary Phase) % of Total Fatty Acids | Salmonella enterica serovar Typhimurium (Stationary Phase) % of Total Fatty Acids | Reference(s) |

| C16:0 (Palmitic acid) | 25-35 | 20-30 | [11][12] |

| C16:1 (Palmitoleic acid) | <5 | <2 | [11][12] |

| C17:0 cyclo (cis-9,10-Methylenehexadecanoic acid) | 15-25 | 10-20 | [11][12] |

| C18:1 (Vaccenic acid) | <10 | <5 | [11][12] |

| C19:0 cyclo (Lactobacillic acid) | 20-30 | 25-35 | [11][12] |

Table 3: Impact of Stress Conditions on CFA Content in Pseudomonas putida

| Fatty Acid | Control (Stationary Phase) % of Total Fatty Acids | Toluene Stress (Stationary Phase) % of Total Fatty Acids | Reference(s) |

| C16:1 | 15.2 ± 1.1 | 10.1 ± 0.8 | [13] |

| C17:0 cyclo | 8.5 ± 0.7 | 15.3 ± 1.2 | [13] |

| C18:1 | 20.4 ± 1.5 | 14.2 ± 1.0 | [13] |

| C19:0 cyclo | 5.1 ± 0.4 | 10.8 ± 0.9 | [13] |

Experimental Protocols for the Discovery and Analysis of Novel CFAs

The discovery of novel CFAs relies on a systematic workflow that combines bacterial cultivation, lipid extraction, chemical derivatization, and sophisticated analytical techniques.

General Workflow for Novel CFA Discovery

The following diagram illustrates a typical workflow for the discovery of novel cyclopropane fatty acids from bacterial sources.

Caption: A generalized workflow for the discovery of novel cyclopropane fatty acids from bacteria.

Detailed Protocol for Total Lipid Extraction and FAME Analysis

This protocol is a composite of established methods for the extraction of total lipids from bacterial cells and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

Chloroform

-

Methanol

-

0.9% (w/v) NaCl solution

-

Anhydrous sodium sulfate

-

2% (v/v) sulfuric acid in methanol

-

Hexane

-

Saturated sodium bicarbonate solution

Procedure:

-

Cell Lysis and Lipid Extraction (Modified Bligh-Dyer Method):

-

To a pellet of bacterial cells (approximately 100 mg wet weight), add 1 mL of methanol and vortex vigorously for 1 minute.

-

Add 2 mL of chloroform and vortex for 2 minutes.

-

Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Saponification and Methylation:

-

To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

-

Seal the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the washed hexane layer to a clean vial and dry over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into a gas chromatograph equipped with a mass spectrometer.

-

A typical GC column for FAME analysis is a polar capillary column (e.g., DB-23 or equivalent).

-

The temperature program should be optimized to achieve good separation of the fatty acid methyl esters. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identification of known FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries.

-

The presence of novel CFAs can be inferred from their unique mass spectra, which often show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of a methyl group and the cleavage of the cyclopropane ring.

-

Regulation of Cyclopropane Fatty Acid Synthesis

The synthesis of CFAs is a tightly regulated process, primarily controlled at the level of the cfa gene, which encodes the CFA synthase. In Escherichia coli, the regulation of cfa is complex, involving both transcriptional and post-transcriptional mechanisms that respond to the physiological state of the cell, particularly the entry into stationary phase and exposure to acid stress.

Transcriptional and Post-Transcriptional Regulation of the cfa Gene in E. coli

The following diagram illustrates the key regulatory inputs that control the expression of the cfa gene in E. coli.

Caption: A simplified model of the transcriptional and post-transcriptional regulation of the cfa gene in E. coli.

This regulatory network ensures that CFA synthesis is induced under specific conditions where membrane modification is beneficial for bacterial survival. The constitutive σ⁷⁰-dependent promoter provides a basal level of cfa expression, while the σˢ-dependent promoter is activated during stationary phase and under various stress conditions.[14] At the post-transcriptional level, small RNAs (sRNAs) fine-tune cfa expression. RydC and ArrS act as activators by stabilizing the cfa mRNA, while CpxQ represses its translation.[1][15][16] The transcription factor YieP adds another layer of regulation by repressing the expression of the activating sRNA, RydC.[16]

Conclusion and Future Directions

The discovery of novel cyclopropane fatty acids in diverse bacterial species underscores the vast and largely untapped reservoir of chemical diversity in the microbial world. These unique lipids not only play crucial roles in bacterial adaptation and survival but also represent a promising source of new bioactive molecules with potential applications in medicine and biotechnology. The detailed experimental protocols and regulatory insights provided in this guide are intended to facilitate further research in this exciting field. Future investigations should focus on elucidating the precise biological functions of these novel CFAs, exploring their potential as antimicrobial agents or modulators of host-pathogen interactions, and harnessing the biosynthetic machinery for the production of valuable cyclopropanated compounds.

References

- 1. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropane ring formation in membrane lipids of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of whole-cell fatty acid profiles of verotoxigenic Escherichia coli and Salmonella enteritidis with the microbial identification system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT‐T1E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transient Complexity of E. coli Lipidome Is Explained by Fatty Acyl Synthesis and Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture: A Technical Guide to Methyl 10-(2-hexylcyclopropyl)decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-(2-hexylcyclopropyl)decanoate is a fatty acid methyl ester (FAME) characterized by a cyclopropane ring within its aliphatic chain. The presence of this three-membered ring introduces unique structural and stereochemical complexities, making its precise structural elucidation a critical aspect for its synthesis, characterization, and potential applications in various fields, including drug development. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in confirming the structure of this molecule. While specific experimental data for the title compound is not publicly available, this guide leverages data from the closely related analogue, methyl 9-(2-octylcyclopropyl)nonanoate (dihydrosterculic acid methyl ester), to provide a comprehensive analytical framework.

Predicted Synthetic Pathway

The synthesis of this compound would most likely be achieved through the cyclopropanation of a corresponding unsaturated precursor, methyl dec-10-enoate, via a Simmons-Smith or a related reaction. This method is well-established for the conversion of alkenes to cyclopropanes with stereospecificity.

Logical Workflow for Synthesis and Elucidation

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Data Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques. Below is a summary of the expected data, with NMR assignments guided by the detailed analysis of the analogous dihydrosterculic acid methyl ester.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry of the cyclopropane ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.30 | t | 2H | -CH₂ -COOCH₃ |

| ~1.62 | m | 2H | -CH₂ -CH₂-COOCH₃ |

| ~1.2-1.4 | m | ~22H | -(CH₂ )₇- and -(CH₂ )₄-CH₃ |

| ~1.17 | m | 2H | Protons on methylene carbons α to the cyclopropane ring |

| ~0.88 | t | 3H | -CH₂-CH₃ |

| ~0.68 | m | 2H | Cyclopropane methine protons (-CH -CH₂-CH -) |

| ~0.60 | m | 1H | trans-Proton on cyclopropane methylene |

| ~-0.30 | m | 1H | cis-Proton on cyclopropane methylene |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~174.3 | C =O |

| ~51.4 | -OC H₃ |

| ~34.1 | C H₂-COOCH₃ |

| ~31.9 | Methylene carbons in the hexyl chain |

| ~29.0-29.7 | Methylene carbons in the decanoate chain |

| ~25.0 | Methylene carbon β to the ester |

| ~22.7 | -C H₂-CH₃ |

| ~15.8 | Cyclopropane methine carbons |

| ~14.1 | -CH₂-C H₃ |

| ~10.9 | Cyclopropane methylene carbon |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern, which is indicative of the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 310 | Molecular Ion [M]⁺ |

| 279 | [M - OCH₃]⁺ |

| 267 | Cleavage adjacent to the cyclopropane ring |

| 144, 178 | Further fragmentation of the aliphatic chains |

| 74 | McLafferty rearrangement, characteristic of FAMEs |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2925, ~2855 | C-H stretching of methylene and methyl groups |

| ~1740 | C=O stretching of the ester |

| ~1465, ~1375 | C-H bending of alkyl groups |

| ~1170 | C-O stretching of the ester |

| ~1020 | C-C stretching of the cyclopropane ring |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality data for structure elucidation.

Synthesis: Simmons-Smith Cyclopropanation

A solution of the unsaturated precursor, methyl dec-10-enoate, in an appropriate solvent (e.g., diethyl ether or dichloromethane) is treated with a diiodomethane solution and a zinc-copper couple. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. The reaction is then quenched, and the product is isolated and purified using column chromatography.

NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like hexane or ethyl acetate.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.

-

Analysis Conditions: The GC oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the components. Helium is typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific m/z range (e.g., 40-500 amu).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Conclusion

References

"biosynthesis pathway of cyclopropane fatty acids"

An In-depth Technical Guide to the Biosynthesis Pathway of Cyclopropane Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane fatty acids (CFAs) are unique lipid components found predominantly in the cell membranes of numerous bacteria and also in select plants and protozoa.[1] They are formed by the post-synthetic modification of unsaturated fatty acid (UFA) chains already incorporated into membrane phospholipids. This modification is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS), which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The presence of CFAs in the membrane alters its physical properties, reducing permeability and increasing stability without sacrificing fluidity.[2] This adaptation is crucial for bacterial survival under various stress conditions, including acid shock, oxidative stress, and high osmotic pressure, and often correlates with the transition into the stationary phase of growth.[1][3][4] Given the role of CFAs in the stress tolerance and virulence of pathogenic bacteria such as Mycobacterium tuberculosis and Salmonella enterica, the CFA biosynthesis pathway presents a compelling target for the development of novel antimicrobial agents.[4] This guide provides a comprehensive technical overview of the CFA biosynthesis pathway, its key enzymatic components, quantitative data, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

The biosynthesis of CFAs is a remarkable enzymatic process that occurs directly within the phospholipid bilayer of the cell membrane. Unlike most fatty acid modifications that occur on free fatty acids, CFA synthesis modifies acyl chains that are already part of a functioning membrane.[2][5][6]

The core reaction involves the transfer of a methylene group (–CH₂–) from S-adenosyl-L-methionine (SAM) across the cis-double bond of an unsaturated fatty acyl chain.[1][5][6] This reaction is catalyzed by cyclopropane-fatty-acyl-phospholipid synthase (EC 2.1.1.79), commonly known as CFA synthase (CFAS). The primary substrates for this enzyme are membrane phospholipids containing mono-unsaturated fatty acids, such as phosphatidylethanolamine (PE) and phosphatidylglycerol (PG).[7] The products of the reaction are the corresponding cyclopropane-containing phospholipid and S-adenosyl-L-homocysteine (SAH).[8]

The overall reaction can be summarized as: Unsaturated Phospholipid + S-adenosyl-L-methionine (SAM) → Cyclopropane Phospholipid + S-adenosyl-L-homocysteine (SAH)

This modification is particularly prominent as bacterial cultures enter the stationary phase, a period characterized by nutrient limitation and increased cellular stress.[1][4][5]

Pathway Visualization

The following diagram illustrates the overall conversion of an unsaturated phospholipid to a cyclopropane-containing phospholipid.

Caption: Core reaction of Cyclopropane Fatty Acid (CFA) biosynthesis.

The Key Enzyme: Cyclopropane Fatty Acid Synthase (CFAS)

CFAS is a peripheral membrane protein that acts as the central catalyst in CFA formation. In Escherichia coli, the enzyme is a dimer, a feature critical for its catalytic efficiency.[1][9]

Catalytic Mechanism

The mechanism of CFAS is believed to proceed through a carbocation intermediate without the formation of a covalent enzyme-substrate complex.[4][10]

-

Membrane Binding: The enzyme binds to the surface of the phospholipid bilayer, recognizing the kink in the acyl chain caused by a cis-double bond.[2]

-

Methylene Transfer: The double bond of the UFA performs a nucleophilic attack on the electrophilic methyl group of SAM. This transfers the methylene group to the acyl chain, forming a transient, protonated cyclopropane-like carbocation intermediate.

-

Deprotonation and Ring Closure: A general base in the enzyme's active site abstracts a proton from the transferred methyl group, leading to the formation of the stable cis-cyclopropane ring.[4] Crystal structures have revealed an essential bicarbonate ion (HCO₃⁻) in the active site, which is conserved across CFAS enzymes and is believed to perform this deprotonation step.[2]

Caption: Proposed carbocation mechanism for CFA Synthase.

Regulation of CFAS Activity

The production and activity of CFAS are tightly regulated in response to environmental cues.

-

Transcriptional Regulation: In E. coli, the cfa gene is controlled by multiple promoters. One promoter is dependent on the stationary-phase sigma factor, RpoS (σˢ), leading to a significant increase in CFAS levels as cells cease exponential growth.[1] In organisms like Pseudomonas aeruginosa, transcription is also induced by oxidative stress via the OxyR regulator.[4]

-

Post-Transcriptional Regulation: Small non-coding RNAs (sRNAs) can also regulate CFAS. In E. coli, the sRNA RydC has been shown to stabilize the cfa mRNA, leading to increased translation and higher enzyme levels.

Quantitative Data Presentation

The activity of CFAS and the resulting abundance of CFAs can be quantified. Kinetic parameters provide insight into enzyme efficiency, while lipidomic analyses reveal the physiological impact of this modification.

Table 1: Kinetic Parameters of Cyclopropane Fatty Acid Synthase

| Enzyme Source | Substrate | Kₘ | kcat | Catalytic Efficiency (kcat/Kₘ) | Reference |

| Escherichia coli | S-adenosyl-methionine | 80 µM | 4 min⁻¹ | 0.83 µM⁻¹s⁻¹ | [11] |

| Pseudomonas aeruginosa | S-adenosyl-methionine | N/A | N/A | Similar to E. coli | [4] |

Note: Kinetic assays are typically performed using synthetic liposomes containing unsaturated phospholipids as the acyl acceptor substrate.

Table 2: CFA Composition in E. coli Across Growth Phases

| Fatty Acid Species | Exponential Phase (% Total Fatty Acids) | Late Stationary Phase (% Total Fatty Acids) |

| Palmitic acid (16:0) | ~25% | ~25% |

| Palmitoleic acid (16:1) | ~30% | ~5% |

| cis-9,10-Methylenehexadecanoic acid (CFA 17:0) | <1% | ~25% |

| Oleic acid (18:1) | ~35% | ~10% |

| cis-11,12-Methyleneoctadecanoic acid (CFA 19:0) | <1% | ~25% |

Data is representative and synthesized from quantitative lipidomic studies of E. coli. Actual percentages can vary by strain and growth conditions.[6]

Experimental Protocols

Studying the CFA pathway requires robust biochemical and analytical methods. Below are two fundamental protocols.

Protocol 1: In Vitro Assay for CFAS Activity

This protocol measures the activity of purified CFAS by monitoring the conversion of a radiolabeled substrate or by a coupled colorimetric assay.

1. Preparation of Substrate Vesicles (Liposomes): a. Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) (e.g., 7:3 molar ratio) in chloroform. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Place the film under a high vacuum for at least 1 hour to remove residual solvent. d. Rehydrate the film in an assay buffer (e.g., 50 mM HEPES, pH 7.5) to a final lipid concentration of 2 mg/mL by vortexing. e. Create unilamellar vesicles by sonication on ice or by extrusion through a 100 nm polycarbonate membrane.

2. Enzyme Reaction: a. In a microcentrifuge tube, prepare the reaction mixture:

- Assay Buffer (to final volume)

- Substrate Vesicles (e.g., 1 mg/mL final concentration)

- Potassium Bicarbonate (KHCO₃) to a final concentration of 100-150 mM.[7]

- S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) (e.g., 100 µM final concentration). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding purified CFAS enzyme (e.g., 1-5 µg). d. Incubate at 37°C for a set time (e.g., 20-30 minutes).

3. Quenching and Analysis: a. Stop the reaction by adding 2.5 volumes of a chloroform:methanol (1:1 v/v) mixture to perform a Bligh-Dyer extraction. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Analyze the incorporation of ¹⁴C into the lipid fraction using liquid scintillation counting. e. Alternative: For non-radioactive assays, use a coupled-enzyme system that detects the SAH product colorimetrically.[11]

Protocol 2: Analysis of Cellular Fatty Acid Composition by GC-MS

This protocol is used to determine the relative abundance of different fatty acids, including CFAs, from a bacterial cell culture.

1. Cell Harvesting and Lipid Extraction: a. Harvest bacterial cells from a culture (e.g., 10 mL) by centrifugation (e.g., 5,000 x g for 10 min). b. Wash the cell pellet with phosphate-buffered saline (PBS) and centrifuge again. c. Perform a total lipid extraction on the cell pellet using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

2. Preparation of Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the extracted lipid fraction under nitrogen. b. Saponify the lipids by adding 1 mL of 0.5 M NaOH in methanol and heating at 80°C for 15 minutes. c. Methylate the resulting free fatty acids by adding 1 mL of 14% boron trifluoride (BF₃) in methanol and heating at 80°C for 10 minutes. This converts the fatty acids to their more volatile methyl esters. d. Stop the reaction by adding 1 mL of saturated NaCl solution.

3. FAMEs Extraction and Analysis: a. Extract the FAMEs by adding 2 mL of hexane, vortexing, and collecting the upper hexane layer. b. Concentrate the hexane extract under a stream of nitrogen. c. Analyze the FAMEs sample by injecting it into a Gas Chromatograph-Mass Spectrometer (GC-MS). d. Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the different FAMEs based on their boiling points and polarity. e. Identify individual FAMEs, including those corresponding to CFAs (e.g., methyl methylenehexadecanoate), by their characteristic retention times and mass spectra compared to known standards.[5][12] f. Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak in the chromatogram.

Caption: Experimental workflow for CFA analysis by GC-MS.

References

- 1. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. repository.tudelft.nl [repository.tudelft.nl]

- 8. Cyclopropane-fatty-acyl-phospholipid synthase - Wikipedia [en.wikipedia.org]

- 9. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of new inhibitors of E. coli cyclopropane fatty acid synthase using a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl 10-(2-hexylcyclopropyl)decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-(2-hexylcyclopropyl)decanoate is a fatty acid methyl ester (FAME) containing a cyclopropane ring. The analysis of such compounds is crucial in various fields, including the characterization of microbial lipids, the study of lipid metabolism, and the quality control of certain oils and biofuels. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of FAMEs due to its high chromatographic resolution and structural elucidation capabilities.[1][2]

These application notes provide a comprehensive protocol for the sample preparation and GC-MS analysis of this compound. The methodologies are based on established procedures for FAME analysis.

Experimental Protocols

Sample Preparation: Acid-Catalyzed Transesterification

This protocol describes the conversion of lipids containing 10-(2-hexylcyclopropyl)decanoic acid into its corresponding methyl ester for GC-MS analysis.

Reagents and Materials:

-

Lipid sample

-

Methanolic HCl (2 M): Prepared by carefully adding acetyl chloride to methanol. For example, mix 2 mL of acetyl chloride with 18 mL of methanol. This process is highly exothermic and should be performed with caution in a fume hood.[3]

-

n-Heptane or n-Hexane, GC grade

-

6% (w/v) Sodium Carbonate (Na2CO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Glass reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Weigh approximately 10-25 mg of the lipid sample into a glass reaction vial.

-

Add 2 mL of 2 M methanolic HCl to the vial.

-

Seal the vial tightly and heat at 80°C for 20-60 minutes to ensure complete transesterification.[3]

-

Allow the reaction vial to cool to room temperature.

-

Add 2 mL of 6% Na2CO3 solution to neutralize the acidic catalyst. Mix vigorously using a vortex mixer.[3]

-

Add 2 mL of n-heptane or n-hexane to extract the FAMEs. Vortex thoroughly for 1 minute.[3]

-

Allow the layers to separate. The upper organic layer contains the this compound.

-

Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic phase to an autosampler vial for GC-MS analysis.

GC-MS Analysis Protocol

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890 GC with 5977 MSD).

Table 1: GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| GC Column | Polar: e.g., DB-Wax, Omegawax, SUPELCOWAX™ 10 (30 m x 0.25 mm I.D., 0.25 µm film thickness)[3][4] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1 or 50:1 split ratio) or Splitless for trace analysis.[3][4] |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 8 min.[3] |

| MS Transfer Line | 240°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Scan Range | m/z 40-550. |

| Solvent Delay | 3-5 minutes. |

Data Presentation

Expected GC-MS Data

Chromatographic Behavior: this compound has a molecular formula of C20H38O2 and a molecular weight of 310.5 g/mol .[5] On a polar GC column, its retention time is expected to be slightly longer than that of monounsaturated C18 FAMEs due to the polarity of the cyclopropane ring. The exact retention time will need to be determined experimentally, preferably by running an analytical standard.

Mass Spectral Data: While a publicly available mass spectrum for this specific compound is not readily accessible, its fragmentation pattern can be predicted based on the known behavior of FAMEs and cyclopropane-containing fatty acids.[6] The mass spectra of monocyclopropane FAMEs are often very similar to their corresponding monoenoic (unsaturated) counterparts.[6]

Table 2: Predicted Mass Spectral Fragmentation of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity/Origin | Expected Relative Abundance |

| 310 | [M]+• (Molecular Ion) | Low to Moderate |

| 279 | [M - 31]+• (Loss of methoxy group, •OCH3) | Moderate |

| 74 | [CH3OC(OH)=CH2]+• (McLafferty rearrangement), characteristic for methyl esters. | High (often the base peak) |

| 87 | [CH2CH2COOCH3]+ | High |

| Various Clusters | Series of ions separated by 14 Da (CH2 units) resulting from cleavage along the aliphatic chain. | Variable |

| Specific Cleavage Ions | Ions resulting from cleavage at the cyclopropane ring. The exact m/z values would depend on the cleavage pattern of the three-membered ring. | Moderate |

Visualizations

Experimental and Data Analysis Workflows

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical workflow for data analysis.

References

- 1. Methyl 10-methylundecanoate | C13H26O2 | CID 554144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 10-(2-Hexylcyclopropyl)decanoic acid methyl ester [chembk.com]

- 5. This compound | C20H38O2 | CID 543833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMR Spectroscopy of Methyl 10-(2-hexylcyclopropyl)decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of organic molecules. This document provides detailed application notes and experimental protocols for the analysis of Methyl 10-(2-hexylcyclopropyl)decanoate, a long-chain fatty acid methyl ester containing a cyclopropane ring. Such structures are of interest in various fields, including lipidomics, materials science, and drug development, due to the unique chemical and physical properties conferred by the cyclopropane moiety. These protocols cover one-dimensional (1D) and two-dimensional (2D) NMR techniques for comprehensive structural characterization.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the methyl ester, the aliphatic chains, and the unique cyclopropane ring protons.

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| Methoxy (-OCH₃) of Methyl Ester | ~3.67 | Singlet |

| α-Methylene to Carbonyl (-CH₂-COOR) | ~2.30 | Triplet |

| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | ~1.63 | Multiplet |

| Methylene Chain (-(CH₂)n-) | ~1.25 - 1.40 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.88 | Triplet |

| Methine protons on cyclopropane ring | ~0.68 | Multiplet |

| trans-Methylene proton on cyclopropane ring | ~0.60 | Multiplet |

| cis-Methylene proton on cyclopropane ring | ~-0.30 | Multiplet |

Predicted ¹³C NMR Data

The carbon NMR spectrum will complement the proton data, providing key information about the carbon skeleton.

| Carbons | Predicted Chemical Shift (δ) ppm |

| Carbonyl (-COO-) | ~174 |

| Methoxy (-OCH₃) of Methyl Ester | ~51 |

| Methylene Chain (-(CH₂)n-) | ~22-34 |

| Terminal Methyl (-CH₃) | ~14 |

| Methine carbons on cyclopropane ring | ~16 |

| Methylene carbon on cyclopropane ring | ~10 |

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like fatty acid methyl esters.

-

Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

1D NMR Data Acquisition

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (D1): 5-7 times the longest T₁ relaxation time of the protons of interest (typically 5-10 seconds for accurate integration in qNMR).

-

Pulse Angle: 90°.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

2D NMR Data Acquisition

For unambiguous assignment of protons and carbons, especially in complex regions of the spectrum, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings within the molecule. This is useful for tracing the connectivity of the aliphatic chains and identifying protons on adjacent carbons in the cyclopropane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of carbon signals based on the assignment of their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. A key correlation to confirm the methyl ester functionality would be between the methoxy protons (-OCH₃) at ~3.67 ppm and the carbonyl carbon (-COO-) at ~174 ppm.[1]

Data Analysis and Interpretation

The acquired spectra should be analyzed to assign the observed signals to the specific nuclei in the this compound molecule. The characteristic upfield signals for the cyclopropane ring protons, particularly the cis-methylene proton expected around -0.30 ppm, are key identifiers for this class of compounds. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative number of protons for each signal, confirming the structure. For quantitative analysis, the integral of a signal from the analyte is compared to the integral of a known amount of an internal standard.

Visualizations

Experimental Workflow

The general workflow for the NMR analysis of this compound is outlined below.

Caption: NMR experimental workflow from sample preparation to structural elucidation.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationships in interpreting the NMR data for the structural confirmation of this compound.

Caption: Logical flow for structural confirmation using NMR data.

References

Application Notes and Protocols for the Quantification of Cyclopropane Fatty Acid Methyl Esters in Bacterial Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane fatty acids (CPFAs) are unique components of the cell membranes of many bacterial species. Formed by the addition of a methylene group across the double bond of unsaturated fatty acid precursors, these lipids play a crucial role in adapting to environmental stresses such as acidity and osmotic pressure.[1][2][3] The quantification of CPFA methyl esters (FAMEs) is essential for understanding bacterial physiology, identifying bacterial species, and can serve as a biomarker in various contexts, including disease and food science.[4][5][6] This document provides detailed protocols for the extraction, derivatization, and quantification of cyclopropane FAMEs from bacterial lipids using gas chromatography-mass spectrometry (GC-MS).

I. Quantitative Data Summary

The relative abundance of cyclopropane fatty acids can vary significantly between bacterial species and in response to different growth conditions. The following tables summarize quantitative data for key CPFAs in select bacteria.

Table 1: Fatty Acid Composition of Salmonella enterica serovar Typhimurium in Stationary Phase

| Fatty Acid | Wild Type (% of Total) | cfa Mutant (% of Total) |

| 16:1 (Precursor) | 0.5 ± 0.1 | 5.0 ± 0.5 |

| 17:0cyc (cis-9,10-Methylenehexadecanoic acid) | 8.2 ± 0.5 | 0.1 ± 0.0 |

| 18:1 (Precursor) | 8.8 ± 0.6 | 22.1 ± 1.2 |

| 19:0cyc (Lactobacillic acid) | 18.5 ± 1.0 | 0.1 ± 0.0 |

Data adapted from a study on S. Typhimurium, highlighting the significant reduction in CPFAs in a cyclopropane fatty acid synthase (cfa) mutant.[2]

Table 2: Cyclopropane Fatty Acid Content in Various Gram-Negative Bacteria

| Bacterial Species | 17:0cyc (% of Total Fatty Acids) | 19:0cyc (Lactobacillic acid) (% of Total Fatty Acids) |

| Escherichia coli B | Present | Present |

| Serratia marcescens | Present | Present |

| Pseudomonas fluorescens | Small amounts | Small amounts |

| Vibrio cholerae | Not detected | Not detected |

This table provides a qualitative comparison based on early detection studies.[7][8]

II. Experimental Protocols

The accurate quantification of cyclopropane FAMEs requires a multi-step process encompassing lipid extraction from bacterial cells, derivatization of fatty acids to their more volatile methyl esters, and subsequent analysis by GC-MS.

Protocol 1: Bacterial Cell Culture and Harvesting

-

Culture: Grow bacterial strains of interest under desired experimental conditions (e.g., varying temperature, pH, or growth phase). For example, to favor CPFA production in many species, cultures are often grown to the stationary phase.[2][8]

-

Harvesting:

-

Transfer a defined volume of bacterial culture to centrifuge tubes.

-

Pellet the cells by centrifugation (e.g., 4,500 x g for 30 minutes).[8]

-

Discard the supernatant and wash the cell pellet with a suitable buffer or saline solution (e.g., 0.85% NaCl) to remove residual media components.[1][8] Repeat the centrifugation and washing steps as necessary.

-

The wet cell pellet is now ready for lipid extraction.

-

Protocol 2: Total Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method, adapted for bacterial cells.

-

Lysis and Extraction:

-

Resuspend the washed bacterial pellet in a single-phase mixture of chloroform, methanol, and water (or cell suspension buffer) in a ratio of 1:2:0.8 (v/v/v). A common starting point is to use a solvent mixture of chloroform and methanol (2:1, v/v).[8]

-

Vortex the mixture vigorously for several minutes to ensure thorough cell lysis and lipid solubilization.

-

Allow the mixture to stand for a designated period (e.g., overnight) to facilitate complete extraction.[8]

-

-

Phase Separation:

-

Add additional chloroform and water to the single-phase mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v), which will induce phase separation.

-

Centrifuge the mixture to clarify the two phases.

-

-

Lipid Collection:

-

The lower, chloroform phase contains the total lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

-

Dry the collected lipid extract under a stream of nitrogen gas.

-

The dried lipid extract is now ready for derivatization.

-

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Cyclopropane fatty acids can be sensitive to harsh acidic and high-temperature conditions. Therefore, a mild derivatization method is recommended. Both acid- and base-catalyzed methods are presented below.

Method A: Acid-Catalyzed Methylation (e.g., using Boron Trifluoride-Methanol)

This is a common and effective method for a broad range of fatty acids.[9]

-

Saponification (Optional but recommended for esterified lipids):

-

To the dried lipid extract, add 1 ml of 1 M KOH in 70% ethanol.[9]

-

Heat the mixture at 90°C for 1 hour to hydrolyze the lipids and release free fatty acids.[9]

-

Acidify the mixture with 0.2 ml of 6 M HCl and add 1 ml of water.[9]

-

Extract the free fatty acids with 1 ml of hexane.[9]

-

Evaporate the hexane in vacuo.[9]

-

-

Methylation:

Method B: Base-Catalyzed Transmethylation (e.g., using Sodium Methoxide)

This is a milder method suitable for transesterifying glycerolipids.[10]

-

Transmethylation:

-

Extraction:

-

After cooling, add hexane to the reaction mixture to extract the FAMEs.[10]

-

The upper hexane layer is collected for analysis.

-

Protocol 4: GC-MS Quantification of Cyclopropane FAMEs

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.[4][11]

-

GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB-5ms, DB-5MS), is suitable for FAME analysis.[11][12]

-

GC Conditions (Example):

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial identification of FAMEs based on their mass spectra. For accurate quantification, especially at low concentrations, Selected Ion Monitoring (SIM) is recommended.[14][15] Key ions for cyclopropane FAMEs should be determined from standard spectra.

-

-

Quantification:

-

Internal Standard: Prior to lipid extraction, add a known amount of an internal standard not naturally present in the sample (e.g., heptadecanoic acid, C17:0, or deuterated standards).[1][13]

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the cyclopropane FAMEs of interest and the internal standard.

-

Analysis: The concentration of each cyclopropane FAME in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

III. Diagrams and Workflows

Caption: Overall experimental workflow for the quantification of cyclopropane FAMEs.

Caption: Biosynthesis of cyclopropane fatty acids in bacteria.[16]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 7. A simple procedure for detecting the presence of cyclopropane fatty acids in bacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Cyclopropane Fatty Acids from Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of cyclopropane fatty acids (CFAs) from bacterial cell membranes. The described methods are foundational for research in microbial physiology, biomarker discovery, and the development of novel antimicrobial agents targeting lipid metabolism.

Introduction

Cyclopropane fatty acids are unique components of the cell membranes of many bacteria, formed by the addition of a methylene group across the double bond of unsaturated fatty acid precursors. These modifications alter the physical properties of the membrane, influencing its fluidity, stability, and resistance to environmental stresses. Accurate and efficient extraction of CFAs is a critical first step for their qualitative and quantitative analysis, typically performed by gas chromatography-mass spectrometry (GC-MS) following derivatization to fatty acid methyl esters (FAMEs).

This document outlines three common lipid extraction protocols: the Bligh-Dyer method, the Folch method, and a single-step isopropanol (IPA) precipitation method. Additionally, a standard protocol for the preparation of FAMEs is provided.

Comparison of Extraction Protocols

The choice of extraction method can significantly impact the yield and purity of the extracted lipids. While chloroform-based methods like Bligh-Dyer and Folch are highly effective for a broad range of lipids, they are also more hazardous than solvent systems like isopropanol.[1] The efficiency of these methods for total lipid extraction has been compared in various sample types.[2] For samples with low lipid content (<2%), the Bligh-Dyer and Folch methods yield similar results.[2] However, for samples with higher lipid content, the Folch method, which uses a larger solvent-to-sample ratio, may provide a more exhaustive extraction.[2]

While direct comparative studies on the extraction efficiency of CFAs for all three methods are limited, the chloroform-based methods are generally considered robust for the extraction of a wide range of fatty acids from bacterial membranes.

Table 1: Comparison of Lipid Extraction Methods for Fatty Acid Analysis

| Feature | Bligh-Dyer Method | Folch Method | Isopropanol (IPA) Method |

| Principle | Two-step liquid-liquid extraction using a chloroform/methanol/water solvent system. | Single-step homogenization followed by a wash, using a chloroform/methanol solvent system. | Protein precipitation and lipid solubilization using a single solvent. |

| Solvent System | Chloroform, Methanol, Water | Chloroform, Methanol | Isopropanol |

| Complexity | Moderate | High | Low |

| Toxicity | High (uses chloroform) | High (uses chloroform) | Moderate |

| Reported Efficacy | High for a broad range of lipids.[2] | Very high, often considered the "gold standard" for exhaustive lipid extraction.[2] | Effective for many lipid classes, particularly in lipidomics studies. |

Experimental Protocols

Cell Culture and Harvesting

For optimal CFA content, bacterial cultures should be grown to the stationary phase, as the conversion of unsaturated fatty acids to CFAs is often a response to stress and nutrient limitation characteristic of this growth phase.

-

Culture: Grow bacteria in an appropriate liquid medium to the stationary phase.

-

Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C to pellet the cells.

-

Washing: Discard the supernatant and wash the cell pellet three times with sterile phosphate-buffered saline (PBS) or 0.9% NaCl to remove residual medium. Centrifuge between each wash.

-

Storage: The washed cell pellet can be processed immediately or stored at -80°C until lipid extraction.

Lipid Extraction Protocols

This method is a widely used liquid-liquid extraction technique for total lipids.

Materials:

-

Chloroform

-

Methanol

-

Deionized Water

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Resuspend the bacterial cell pellet (from ~50 mL of culture) in 8 mL of deionized water.

-

Add 10 mL of methanol and 5 mL of chloroform to the cell suspension.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add an additional 5 mL of chloroform and vortex for 30 seconds.

-

Add 5 mL of deionized water to induce phase separation and vortex for 30 seconds.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous layer, a layer of precipitated protein at the interface, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator.

-

Store the dried lipid extract at -20°C under a nitrogen atmosphere until further analysis.

The Folch method utilizes a larger solvent-to-sample ratio for a more exhaustive extraction.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer or bead beater

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Homogenize the bacterial cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a solvent volume that is 20 times the volume of the cell pellet (e.g., for a 1 mL pellet, use 20 mL of the solvent mixture).

-

Agitate the homogenate on an orbital shaker for 20-30 minutes at room temperature.

-

Filter the homogenate through a Whatman No. 1 filter paper or centrifuge at 2,000 x g for 10 minutes to pellet the cell debris and recover the supernatant.

-

To the filtrate, add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of filtrate, add 4 mL of NaCl solution).

-

Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully remove the upper aqueous phase.

-

Collect the lower organic (chloroform) phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen or using a rotary evaporator.

-

Store the dried lipid extract at -20°C under a nitrogen atmosphere.

This is a simpler, one-step extraction method that avoids the use of chloroform.

Materials:

-

Isopropanol (IPA)

-

Microcentrifuge tubes

Procedure:

-

Resuspend the bacterial cell pellet in 1 mL of ice-cold isopropanol.

-

Vortex vigorously for 5 minutes to precipitate proteins and solubilize lipids.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipid extract to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Store the dried lipid extract at -20°C.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.

Materials:

-

Hexane

-

2% Sulfuric acid in methanol

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Glass tubes with Teflon-lined caps

Procedure:

-

To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

-

Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 0.5 mL of deionized water, and vortex for 30 seconds.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge as before.

-

Transfer the hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The FAME-containing hexane solution is now ready for GC-MS analysis.

Visualized Workflows

Caption: Bligh-Dyer lipid extraction workflow.

Caption: Folch lipid extraction workflow.

Caption: FAME preparation workflow.

References

Application Notes and Protocols for Methyl 10-(2-hexylcyclopropyl)decanoate in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-(2-hexylcyclopropyl)decanoate is a fatty acid methyl ester (FAME) containing a cyclopropane ring. While specific applications of this particular molecule in lipidomics research are not extensively documented in current literature, its structure is analogous to cyclopropane fatty acids (CFAs) found in various bacteria. CFAs are known to play roles in membrane fluidity and resistance to environmental stress. In lipidomics, FAMEs are routinely analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition of complex biological samples.

These application notes provide a framework for the potential use of this compound as an analytical standard or a research compound in lipidomics, based on established methodologies for FAME analysis. The protocols outlined below are generalized from standard practices in the field and can be adapted for specific research needs.

Potential Applications in Lipidomics

-

Internal Standard for GC-MS Analysis: Due to its unique structure, which is not typically found in mammalian systems, this compound could serve as an excellent internal standard for the quantification of other fatty acids. Its distinct mass and retention time would allow for accurate normalization of sample-to-sample variability during sample preparation and analysis.

-

Bacterial Lipid Biomarker Research: As CFAs are characteristic components of the cell membranes of many bacterial species, this compound could be used as a reference standard for the identification and quantification of similar bacterial fatty acids in complex matrices like gut microbiota or environmental samples.

-

Studies on Fatty Acid Metabolism: The introduction of this synthetic CFA to cell cultures or model organisms could be used to investigate its uptake, incorporation into complex lipids, and its effects on cellular lipid metabolism and signaling pathways.

Data Presentation

The following tables provide hypothetical quantitative data that could be generated when using this compound as an internal standard in a GC-MS based lipidomics experiment.

Table 1: GC-MS Retention Time and Mass Fragments for Analyte and Internal Standard

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Palmitic acid methyl ester (C16:0) | 15.2 | 270, 74, 87 |

| Stearic acid methyl ester (C18:0) | 17.5 | 298, 74, 87 |

| Oleic acid methyl ester (C18:1) | 17.3 | 296, 264, 55 |

| This compound (Internal Standard) | 19.8 | 310, 178, 144 |

Table 2: Example Quantification of Fatty Acids in a Biological Sample Using this compound as an Internal Standard

| Analyte | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration of Internal Standard (µg/mL) | Calculated Concentration (µg/mL) |

| Palmitic acid | 1,250,000 | 1,500,000 | 10 | 8.33 |

| Stearic acid | 850,000 | 1,500,000 | 10 | 5.67 |

| Oleic acid | 2,100,000 | 1,500,000 | 10 | 14.00 |

Experimental Protocols

Protocol 1: Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the extraction of total lipids from a biological sample and their subsequent conversion to FAMEs for GC-MS analysis.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard Stock Solution: this compound in chloroform (1 mg/mL)

-

BF3-Methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen gas evaporator

Procedure:

-

Sample Homogenization: Homogenize the biological sample in a suitable buffer.

-

Lipid Extraction (Folch Method): a. To 1 part of the homogenized sample, add 20 parts of a chloroform:methanol (2:1, v/v) mixture. b. Add the internal standard, this compound, to a final concentration of 10 µg/mL. c. Vortex vigorously for 2 minutes. d. Add 0.2 parts of 0.9% NaCl solution and vortex for another minute. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

-

Transesterification: a. To the dried lipid extract, add 2 mL of 14% BF3-methanol. b. Cap the tube tightly and heat at 100°C for 30 minutes in a water bath or heating block. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute. e. Centrifuge at 1,000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a new tube. g. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Concentration: Concentrate the FAMEs under a stream of nitrogen to the desired final volume for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

This protocol outlines the typical parameters for the analysis of FAMEs using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) with an electron ionization (EI) source

-

Capillary GC column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: Increase to 180°C at 10°C/min

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes

-

-

Transfer Line Temperature: 250°C

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

Scan Rate: 2 scans/second

Visualization of Workflows and Pathways

Caption: Workflow for the preparation of FAMEs for GC-MS analysis.

Caption: Hypothetical metabolic fate of an exogenous cyclopropane fatty acid.

Application Note: Studying Bacterial Stress Response with Cyclopropane Fatty Acid Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacteria constantly encounter and adapt to fluctuating and often harsh environmental conditions. These stress factors, including changes in pH, temperature, osmolarity, and exposure to antimicrobial agents, trigger sophisticated response mechanisms to ensure survival.[1][2][3] A key strategy for bacterial adaptation involves remodeling the cell membrane to maintain its integrity and functionality.[3][4]